For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Sodium Methylarsonate for Research Applications
Disclaimer: The synthesis and handling of arsenic compounds, including sodium methylarsonate, are extremely hazardous and should only be undertaken by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. Arsenic compounds are highly toxic and carcinogenic.[1]
Introduction
Sodium methylarsonate exists in two primary forms: monosodium methylarsonate (MSMA) and disodium methylarsonate (DSMA).[1][2] These organoarsenic compounds have been historically significant, with applications ranging from herbicides to, in a broader sense of organoarsenicals, early chemotherapeutic agents.[2][3][4] While their use as herbicides has been significantly restricted due to environmental and health concerns, the synthesis of these and related compounds remains of interest for toxicological research, environmental science studies, and the development of novel therapeutic agents.[5][6][7] This guide provides a comprehensive overview of the core synthetic methodologies for producing sodium methylarsonate, complete with experimental details derived from publicly available literature.
Core Synthetic Pathways
The synthesis of sodium methylarsonate fundamentally involves the methylation of an arsenic-containing precursor. Historically and industrially, several key methods have been established.
Meyer-Type Reaction: Methylation of Arsenites
A common and historically significant route to organoarsenic compounds is the Meyer reaction, which involves the alkylation of an arsenite salt.
Reaction Overview: This pathway utilizes a methylating agent, such as methyl iodide or dimethyl sulfate, to react with sodium arsenite.[8][9][10] The arsenite is typically prepared in situ by dissolving arsenic trioxide (As₂O₃) in an aqueous solution of sodium hydroxide.
Experimental Protocol (Adapted from historical and patented methods):
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Preparation of Sodium Arsenite Solution: Dissolve arsenic trioxide (As₂O₃) in an aqueous solution of sodium hydroxide (NaOH). The stoichiometry should be carefully controlled to form sodium arsenite (NaAsO₂).
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Methylation: Introduce the methylating agent to the sodium arsenite solution.
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Using Methyl Iodide: Add methyl iodide (CH₃I) to the solution. This method can be effective but may be costly due to the price of methyl iodide and potential loss of iodine.[9]
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Using Dimethyl Sulfate: Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. A significant drawback of this method is that only one of the two methyl groups is utilized for the desired reaction, with the other forming sodium methyl sulfate as a byproduct, which can complicate purification and reduce atom economy.[9]
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Reaction Conditions: The reaction mixture is typically stirred and may require heating to proceed at a reasonable rate. The specific temperature and reaction time are critical parameters that need to be optimized based on the scale and specific reactants used.
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Work-up and Isolation: After the reaction is complete, the desired sodium methylarsonate product must be isolated from the reaction mixture, which may contain unreacted starting materials and byproducts. Purification can be achieved through crystallization or other purification techniques.
High-Pressure Methylation with Methyl Chloride
A more cost-effective industrial method involves the use of methyl chloride as the methylating agent. This method, however, requires specialized high-pressure equipment.[9]
Reaction Overview: This process involves the direct reaction of a sodium arsenite solution with gaseous methyl chloride under elevated pressure.[9] Attempts to simply bubble methyl chloride through the solution at atmospheric pressure result in little to no reaction.[9]
Experimental Protocol (Based on U.S. Patent 2,442,372): [9]
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Preparation of Sodium Arsenite Solution: Prepare a solution of sodium arsenite as described in the previous method.
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Pressurized Reaction: Transfer the sodium arsenite solution to a pressure-resistant reaction vessel.
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Introduction of Methyl Chloride: Introduce methyl chloride (CH₃Cl) gas into the vessel until a pressure of approximately 60 pounds per square inch is reached.
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Reaction Conditions: The reaction is carried out under constant agitation within the closed system at the specified pressure. The patent does not specify the reaction temperature, which would need to be determined empirically for laboratory-scale synthesis.
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Purification via Calcium Salt Precipitation:
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After the reaction, the resulting solution is diluted with an equal volume of water.
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The solution is then treated with a slight excess of hydrochloric acid (HCl).
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Ammonia (NH₃) is added to neutralize the solution.
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Upon the addition of an excess of a saturated calcium chloride (CaCl₂) solution and heating to boiling, the methylarsonic acid precipitates as its calcium salt.
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This calcium salt can then be filtered and subsequently converted back to the desired sodium salt through further reaction with a sodium salt that forms an insoluble calcium salt (e.g., sodium carbonate).
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Data Presentation
Physical and Chemical Properties
| Property | Monosodium Methylarsonate (MSMA) | Disodium Methylarsonate (DSMA) |
| CAS Number | 2163-80-6[5] | 144-21-8[1] |
| Molecular Formula | CH₄AsNaO₃[5] | CH₃AsNa₂O₃[1] |
| Molar Mass | 161.95 g/mol [5] | 183.93 g/mol [1] |
| Appearance | Odorless, colorless solid[11] | White crystalline solid, often as a hydrate[8] |
| Melting Point | >355 °C (decomposes)[10] | >355 °C[8] |
| Water Solubility | Highly soluble | 4.32 x 10⁵ mg/L at 25 °C[8] |
| Dissociation Constants | pKa1 = 4.1, pKa2 = 8.94 (for the parent acid)[10] | pKa1 = 4.1, pKa2 = 8.94 (for the parent acid)[10] |
Mandatory Visualizations
Synthetic Pathways Diagram
Caption: Synthetic routes to Sodium Methylarsonate.
Experimental Workflow for Purification
References
- 1. Disodium methyl arsonate - Wikipedia [en.wikipedia.org]
- 2. Arsenic - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. Monosodium methyl arsonate - Wikipedia [en.wikipedia.org]
- 6. Monosodium Methanearsonate (MSMA), an Organic Arsenical | Ingredients Used in Pesticide Products | US EPA [19january2021snapshot.epa.gov]
- 7. google.com [google.com]
- 8. echemi.com [echemi.com]
- 9. US2442372A - Method of manufacturing sodium methyl arsonate - Google Patents [patents.google.com]
- 10. Disodium methylarsonate | CH3AsNa2O3 | CID 8947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Monosodium methanearsonate | CH4AsNaO3 | CID 23664719 - PubChem [pubchem.ncbi.nlm.nih.gov]
